molecular formula C8H8ClN B1510158 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 126215-93-8

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B1510158
CAS No.: 126215-93-8
M. Wt: 153.61 g/mol
InChI Key: YIQNGDVIVYLVIZ-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 126215-93-8, molecular formula: C₈H₈ClN) is a bicyclic heterocyclic compound featuring a pyridine ring fused with a cyclopentane moiety and a chlorine substituent at the 3-position. Key physicochemical properties include a density of 1.241 g/cm³, boiling point of 222.1±40.0 °C, and a predicted pKa of 3.90, indicative of moderate acidity .

Preparation Methods

Synthesis Overview

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves:

  • Preparation of the cyclopentapyridine core.
  • Introduction of the chlorine substituent at the 3-position.
  • Use of cyclocondensation and chlorination reactions under controlled conditions.

Preparation of this compound

Starting Material: 2,3-Cyclopentenopyridine N-Oxide

The synthesis begins with 2,3-cyclopentenopyridine N-oxide , which is prepared by oxidation of 2,3-cyclopenteno pyridine using peracetic acid (CH3COOOH) in dichloromethane at room temperature for 48 hours. The product is isolated by extraction and drying, yielding a white solid with high purity (98%).

Chlorination Using Phosphorus Oxychloride (POCl3)

The key step to introduce the chlorine atom at the 3-position involves treatment of 2,3-cyclopentenopyridine N-oxide with phosphorus oxychloride (POCl3) under anhydrous conditions:

  • POCl3 (81.4 mmol) is slowly added to a solution of 2,3-cyclopentenopyridine N-oxide (40.7 mmol) in anhydrous 1,2-dichloroethane under argon atmosphere at 25 °C.
  • The reaction mixture is stirred at room temperature for 20 minutes, then refluxed for 5 hours.
  • After cooling, the mixture is quenched with ice-water, neutralized with anhydrous potassium carbonate until bubbling ceases, and extracted with dichloromethane.
  • The crude product is purified by flash chromatography (ethyl acetate/petroleum ether 1:5), yielding This compound as a yellow oil in 85% yield.

Key reaction parameters:

Parameter Condition
Starting material 2,3-Cyclopentenopyridine N-oxide
Chlorinating agent POCl3
Solvent Anhydrous 1,2-dichloroethane
Atmosphere Argon
Temperature 25 °C initial, then reflux (approx. 83 °C) for 5 h
Workup Quench with ice-water, neutralize with K2CO3, extraction with CH2Cl2
Purification Flash chromatography (EtOAc/Pet ether 1:5)
Yield 85%

Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.15 (d, J = 5.0 Hz, 1H), 6.96 (d, J = 4.8 Hz, 1H), 3.01 (t, J = 7.7 Hz, 2H), 2.92 (t, J = 7.5 Hz, 2H), 2.08 (dd, J = 15.4, 7.7 Hz, 2H).
  • 13C NMR (101 MHz, CDCl3): δ 167.17, 148.44, 140.59, 135.68, 121.30, 34.95, 29.86, 21.92.
  • HRMS (ESI): Calculated for C8H9ClN [M+H]+: 154.0424; found: 154.0422.

Alternative Preparation Routes and Related Compounds

Cyclocondensation Method for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

A related approach involves the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through a cyclocondensation reaction:

  • Reactants: 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
  • Catalyst/Reagent: Sodium alkoxide solution (sodium ethoxide or sodium methoxide).
  • Conditions: Reflux in ethanol or methanol at ~80 °C for 1-2 hours.
  • The reaction proceeds via Michael addition of propanedinitrile to the α,β-unsaturated cycloketones, forming an intermediate that cyclizes and dehydrates to yield the heterocyclic product.
  • Purification is achieved by filtration and recrystallization without chromatography.
  • Yields are generally high with excellent purity.

Although this method primarily targets carbonitrile derivatives, it demonstrates the versatility of cyclopenta[b]pyridine synthesis, which can be modified for halogenated analogues.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Yield (%) Notes
Oxidation Peracetic acid oxidation 2,3-Cyclopenteno pyridine, CH3COOOH, CH2Cl2, RT, 48 h 98 Formation of N-oxide intermediate
Chlorination POCl3 chlorination POCl3, 1,2-dichloroethane, reflux 5 h, argon 85 Introduces chlorine at 3-position
Cyclocondensation (related) Sodium alkoxide catalyzed 2,5-Diarylidenecyclopentanone, propanedinitrile, NaOEt/NaOMe, reflux 80 °C, 1-2 h High For carbonitrile derivatives; adaptable

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions.

  • Reagents and Conditions : Sodium ethoxide or sodium methoxide in alcohol solvents (e.g., ethanol or methanol) facilitate substitution with nucleophiles like hydroxide ions, amines, or thiols.

  • Mechanism : The electron-withdrawing effect of the pyridine ring activates the chlorine for substitution, forming intermediates such as 3-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine or 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine .

  • Yields : Substitution reactions typically achieve yields ranging from 60% to 85% under optimized conditions.

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridine-5-one or 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide .

  • Reagents and Conditions :

    • Manganese triflate (Mn(OTf)₂) with tert-butyl hydroperoxide (t-BuOOH) in water or alcohols .

    • Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled temperatures (25°C) .

  • Mechanism : Oxidation targets the cyclopentane ring, converting the 5-position into a carbonyl group or introducing an oxide moiety .

  • Yields : Oxidation yields vary based on oxidant and solvent. For example, Mn(OTf)₂ with t-BuOOH in water achieves up to 95% yield for specific derivatives .

OxidantSolventTemperature (°C)Yield (%)Product
Mn(OTf)₂ + t-BuOOHWater25956,7-dihydro-5H-cyclopenta[b]pyridine-5-one
m-CPBAAcetonitrile25814-propoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-5-one
H₂O₂Methanol2560This compound 1-oxide

Diels-Alder Reaction

  • Precursors : 5-chloro-2-(pent-4-yn-1-yl)pyrimidine and a suitable diene (e.g., cyclopentadiene).

  • Conditions : Controlled temperatures (25°C) under argon atmosphere to prevent oxidation.

  • Yield : Up to 85% under optimized conditions.

Cyclization with POCl₃

  • Reagents : Phosphorus oxychloride (POCl₃) and a base (e.g., NaOH) in a pressure-sealed vessel.

  • Conditions : Heating at 100°C for 24 hours in methanol .

  • Yield : 91% for the 4-chloro derivative .

Key Research Findings

  • Enzyme Inhibition : Derivatives exhibit potent inhibition of serine hydrolases, implicated in chronic inflammatory diseases .

  • Therapeutic Potential : Oxidized derivatives show hypoglycemic activity in diabetic models, reducing blood glucose levels by 40% in preclinical studies .

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves cyclocondensation reactions. One notable method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide as a catalyst. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with enhanced properties.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or aldehydesManganese(II) triflate, tert-butyl hydroperoxide
ReductionReduction of nitro groups to aminesHydrogen gas with palladium catalyst
SubstitutionHalogenation or alkylationAlkylating agents like benzyl chloride

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Properties : The compound has been investigated for its potential to combat various microbial infections.
  • Anticancer Activity : Initial studies have shown that derivatives of this compound can inhibit the growth of cancer cells in vitro, particularly against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines .
  • Neuropharmacological Effects : Interaction studies suggest that it may modulate neurotransmitter receptors, potentially impacting neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Table 2: Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens
AnticancerCytotoxic effects on multiple cancer cell lines
NeuropharmacologicalModulates neurotransmitter receptors

Therapeutic Applications

The therapeutic potential of this compound is being explored in several contexts:

  • Drug Development : As a scaffold for designing new drugs targeting specific enzymes or receptors involved in disease pathways.
  • Material Science : Its unique electronic properties make it suitable for applications in organic electronics and photonic devices .

Case Studies and Research Insights

Several studies highlight the promising applications of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
  • Mechanistic Studies : Research focused on elucidating the mechanisms by which these compounds exert their biological effects. This includes binding affinity studies with specific kinases and receptors involved in cancer progression and neurological disorders .

Mechanism of Action

The mechanism by which 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridine

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Cl at position 3 C₈H₈ClN 153.61 Intermediate for cefpirome; moderate acidity
CAPD-1 to CAPD-4 Alkoxy, aryl, carbonitrile groups C₂₁H₁₆N₄O (e.g.) 340.40 (CAPD-4) Corrosion inhibitors (97.7% efficiency); mixed adsorption mechanism
4-(Thiophen-2-yl)-2-(thiophen-3-yl)-derivative (5i) Dual thiophene substituents C₁₉H₁₇NOS 307.42 High yield (81–88%); oily consistency; sulfur-mediated electronic effects
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine Br at position 2 C₈H₈BrN 198.06 Halogenated intermediate; bromine enhances electrophilicity
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide Cl at position 4; N-oxide C₈H₈ClNO 169.61 Oxidized derivative; altered solubility and reactivity
2-Chloro-4-methyl derivative Cl at position 2; CH₃ at position 4 C₉H₁₀ClN 167.64 Methyl group enhances hydrophobicity; safety data documented

Functional Performance in Corrosion Inhibition

  • CAPD Derivatives : Exhibited up to 97.7% inhibition efficiency for carbon steel in H₂SO₄, attributed to nitrile groups forming protective films. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) confirmed mixed adsorption (physisorption and chemisorption) .
  • Thiophene Derivatives : Sulfur atoms contribute to π-backbonding with metal d-orbitals, though their oily consistency may limit practical application compared to crystalline CAPDs .

Physicochemical and Structural Insights

  • Melting Points : CAPD-4 (160–161°C) vs. thiophene derivatives (oily liquids), highlighting the role of substituents in crystallinity .
  • Electronic Effects : Nitrile groups in CAPDs lower LUMO energy, enhancing electron-accepting capacity, whereas thiophene rings increase electron density .
  • Solubility: N-oxide derivatives (e.g., 4-Chloro-1-oxide) exhibit improved aqueous solubility compared to non-polar analogues .

Biological Activity

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H8ClN
  • Molecular Weight : 153.61 g/mol
  • CAS Number : 126215-93-8

Synthesis

The synthesis of this compound can be achieved through several methods, including Diels-Alder reactions and other organic synthesis techniques. The following table summarizes various synthetic routes:

Synthesis MethodDescription
Diels-Alder ReactionInvolves the reaction of a diene with a dienophile under specific conditions to form cyclopentene derivatives.
Catalytic OxidationUtilizes manganese catalysts for direct oxidation processes to yield the desired compound from precursors.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. The compound has been preliminarily tested against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)6.31
A549 (Lung Cancer)7.95
HCT-116 (Colon Cancer)Moderate activity observed

These results suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting cancer metabolism.
  • Halogen Bonding : The presence of chlorine allows for halogen bonding interactions, which can enhance binding affinity to biological targets.

Neuroprotective Effects

Some studies have suggested that related compounds may possess neuroprotective properties. Given the structural similarities with other neuroactive compounds, it is plausible that this compound could exhibit similar effects.

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the cytotoxic effects of various derivatives against human cancer cell lines using the MTT assay. The results indicated promising cytotoxicity for compounds containing the cyclopenta[b]pyridine framework.
  • Enzyme Interaction Studies :
    • Analysis of enzyme interactions revealed that derivatives could inhibit specific enzymes linked to tumor growth and proliferation.

Q & A

Q. What are the established synthetic methodologies for 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves cyclization of halogenated precursors. A common approach is the reaction of 2-chloropyridine derivatives with cyclizing agents (e.g., sodium hydride) in polar aprotic solvents like DMF at elevated temperatures (100–120°C) . Multi-step routes may include Claisen-Schmidt condensations or Friedländer annulations to introduce substituents. For example, cyclopentanone intermediates are functionalized with thiophenyl or aryl groups via ketone-amine condensations, followed by cyclization . Optimization focuses on solvent choice, base strength, and temperature to minimize side reactions and improve yields (reported up to 92% for thiophene-substituted derivatives) .

Table: Substituent Introduction Methods

PositionMethodExample ProductReference
2Suzuki coupling4-Phenyl derivative
3Nucleophilic substitution3-Carbonitrile
4Friedländer annulationThiophene-fused derivatives

Q. How do electronic and steric factors influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The chlorine atom at position 3 acts as a directing group, activating the ring for electrophilic substitution. However, steric hindrance from the cyclopentane ring limits accessibility at the 5/6 positions. Electronic effects :

  • Electron-withdrawing substituents (e.g., Cl) deactivate the ring, requiring harsh conditions for coupling.
  • Bulkier ligands (e.g., XPhos) improve yields in Suzuki reactions by mitigating steric clashes . Kinetic studies show that electron-rich aryl boronic acids react faster (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) .

Q. What are the key considerations for elemental analysis and purity assessment in synthesizing halogenated cyclopenta[b]pyridines?

Basic Research Question
Combustion analysis (C/H/N/S) must account for halogen content (e.g., Cl), which requires separate quantification via ion chromatography or X-ray fluorescence . Deviations >0.5% suggest incomplete purification or byproducts. For example:

  • Chlorine content in 3-chloro derivatives correlates with integration ratios in ¹H-NMR (e.g., δ 8.02 ppm for aromatic Cl environments) .
  • HPLC-MS detects trace impurities (<1%) in final products .

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQNGDVIVYLVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737959
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126215-93-8
Record name 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-(pent-4-ynyl)pyrimidine (H. C. van der Plas, Tetrahedron 1989, 45, 5151-5162) (4.95 g (27.4 mmol) in nitrobenzene (50 ml) was heated to 210° C. for 1.5 hours under a continuous stream of nitrogen. The reaction was followed by TLC (silica gel, heptane: ethyl acetate=2:1; UV detection 254 nm). After completion, the reaction mixture was purified by flash chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent. The 3-chloro-6,7-dihydro-5H-[1]pyrindine was obtained as a light brown solid (3.21 g, 76%); (calculated) C8H8ClN [153.61]; (found) [M+H]+=154.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

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